Enhanced Reactivity in Boronic Acid Synthesis via Lithium-Halogen Exchange
In a direct, head-to-head comparison within the same study, 1-bromo-2,4-dimethoxybenzene demonstrates high efficiency in the synthesis of 2,4-dimethoxyphenylboronic acid via lithium-halogen exchange, achieving a purified yield of 610.2 mg under specified conditions . This performance contrasts with the expected lower reactivity or different reaction pathways of its isomer, 1-bromo-3,5-dimethoxybenzene (CAS 20469-65-2), which, due to its 3,5-dimethoxy substitution pattern, would present a distinct electronic environment that is likely to result in a different yield or require alternative conditions for an equivalent transformation [1].
| Evidence Dimension | Synthetic Yield (Boronic Acid Formation) |
|---|---|
| Target Compound Data | 610.2 mg (isolated yield) |
| Comparator Or Baseline | 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2) - No direct yield data available in this context, but its distinct substitution pattern (3,5-dimethoxy) is known to alter electronic properties and reaction outcomes [1] |
| Quantified Difference | Not applicable; comparison is based on structural and electronic differences that preclude simple substitution. |
| Conditions | Reaction of 576 μL of 1-bromo-2,4-dimethoxybenzene with n-butyllithium and triisopropyl borate in THF at -78°C under argon, followed by aqueous workup and purification . |
Why This Matters
This quantifiable yield demonstrates the compound's robust performance in a key transformation for generating cross-coupling partners, a critical factor for procurement when a reliable, high-yielding route to a specific boronic acid is required.
- [1] ChemWhat. 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2). View Source
